2-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide
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Overview
Description
2-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide is a complex organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by its unique structure, which includes a thiolane ring, a diazepane ring, and a sulfonyl group attached to a phenoxy acetamide backbone. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the thiolane ring: This can be achieved through the cyclization of a suitable dithiol compound under acidic conditions.
Synthesis of the diazepane ring: This involves the reaction of a diamine with a suitable dihalide under basic conditions to form the diazepane ring.
Attachment of the sulfonyl group: The sulfonyl group can be introduced by reacting the diazepane derivative with a sulfonyl chloride in the presence of a base.
Formation of the phenoxy acetamide backbone: This step involves the reaction of a phenol derivative with chloroacetic acid under basic conditions to form the phenoxy acetamide.
Final coupling reaction: The thiolane-diazepane-sulfonyl intermediate is then coupled with the phenoxy acetamide derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share the phenoxy acetamide backbone but differ in the substituents attached to the phenoxy group.
Thiolane derivatives: These compounds contain the thiolane ring but may have different functional groups attached.
Diazepane derivatives: These compounds contain the diazepane ring but differ in the substituents attached to the ring.
Uniqueness
2-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide is unique due to the combination of the thiolane, diazepane, and sulfonyl groups attached to the phenoxy acetamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S2/c18-17(21)12-24-15-2-4-16(5-3-15)26(22,23)20-8-1-7-19(9-10-20)14-6-11-25-13-14/h2-5,14H,1,6-13H2,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIFNQKKHCXMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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